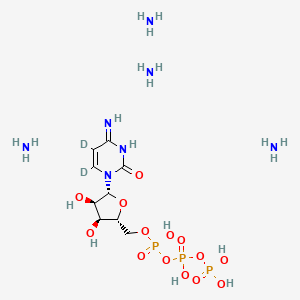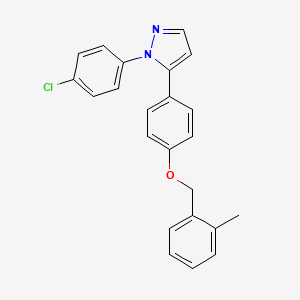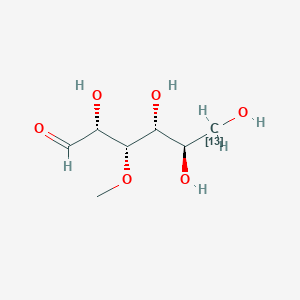
3-O-Methyl-D-glucose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl-D-glucose-13C is a compound where the glucose molecule is labeled with the carbon-13 isotope at the 3-O-methyl position. This labeling is often used in scientific research to trace metabolic pathways and study biochemical processes due to the stable isotope’s non-radioactive nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl-D-glucose-13C involves the incorporation of the carbon-13 isotope into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The specific reaction conditions may vary, but typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and verification to ensure the correct labeling and purity of the compound. This is crucial for its application in scientific research .
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the glucose molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-O-Methyl-D-glucose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: Helps in studying glucose transport and metabolism in cells.
Medicine: Utilized in imaging techniques like MRI to diagnose and monitor diseases.
Industry: Applied in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 3-O-Methyl-D-glucose-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural glucose. It interacts with glucose transporters and enzymes, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
3-O-Methyl-D-glucose: The non-labeled version of the compound.
2-Deoxy-D-glucose: Another glucose analog used in metabolic studies.
6-Deoxy-D-glucose: A glucose derivative with different labeling
Uniqueness
This compound is unique due to its carbon-13 labeling, which provides a non-radioactive and stable tracer for metabolic studies. This makes it particularly valuable in research applications where precise tracking of glucose metabolism is required .
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxy(613C)hexanal |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6-,7-/m1/s1/i2+1 |
InChI Key |
RMTFNDVZYPHUEF-MPGBVKAQSA-N |
Isomeric SMILES |
CO[C@H]([C@H](C=O)O)[C@@H]([C@@H]([13CH2]O)O)O |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


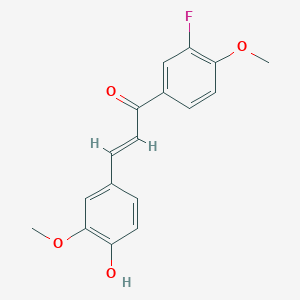
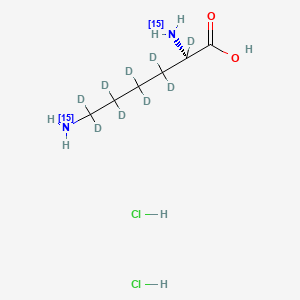
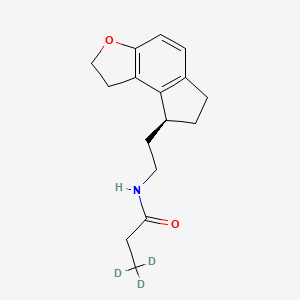
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)
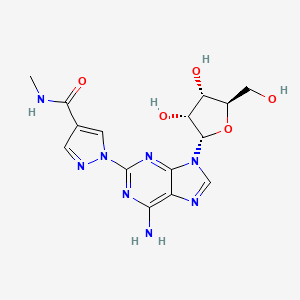
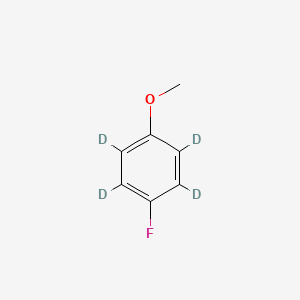
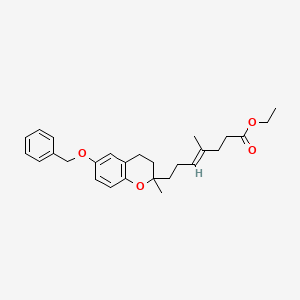
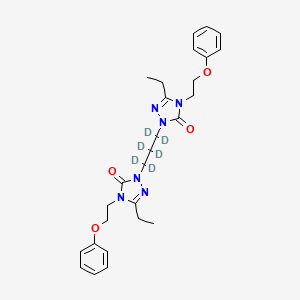
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
